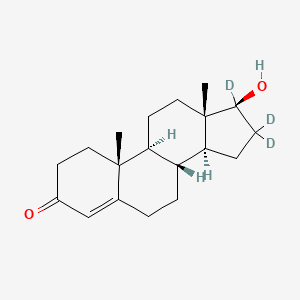

![molecular formula C15H19ClN2 B3025753 2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)

2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride

描述

吡咯林多-d4(盐酸盐)是吡咯林多的氘代形式,是单胺氧化酶 A (MAO-A) 的可逆抑制剂。 这种化合物主要用作内部标准,用于各种分析应用中吡咯林多的定量 。 吡咯林多本身是一种在俄罗斯开发和使用的抗抑郁药,在结构和药理学上与甲屈林多类似 .

作用机制

吡咯林多-d4(盐酸盐)通过选择性和可逆性抑制单胺氧化酶 A (MAO-A) 来发挥作用。 这种抑制阻止了神经递质如去甲肾上腺素和血清素的分解,导致情绪升高和抑郁症状缓解 。 该化合物还抑制去甲肾上腺素和 5-羟色胺的再摄取,进一步增强了其抗抑郁作用 .

生化分析

Biochemical Properties

Pirlindole-d4 (hydrochloride) acts as a reversible inhibitor of the MAO-A enzyme . This interaction with the MAO-A enzyme is crucial for its antidepressant effects, as it leads to an increase in the levels of norepinephrine and serotonin, neurotransmitters that play key roles in mood regulation .

Cellular Effects

In the cellular context, Pirlindole-d4 (hydrochloride) influences cell function by modulating the levels of neurotransmitters. By inhibiting the MAO-A enzyme, it prevents the breakdown of norepinephrine and serotonin, thereby increasing their availability . This can influence various cellular processes, including cell signaling pathways and gene expression related to mood regulation .

Molecular Mechanism

The molecular mechanism of action of Pirlindole-d4 (hydrochloride) involves its binding to the MAO-A enzyme, inhibiting its activity . This inhibition is selective and reversible, meaning it primarily affects MAO-A without permanently deactivating the enzyme . The result is an increase in the levels of norepinephrine and serotonin, which can exert various effects at the molecular level, including changes in gene expression .

Metabolic Pathways

Pirlindole-d4 (hydrochloride) is metabolized significantly through the hepatic system . The metabolic pathways involved in the metabolism of Pirlindole-d4 (hydrochloride) would likely involve enzymes in the liver, although specific enzymes or cofactors have not been identified in the available literature.

准备方法

吡咯林多-d4(盐酸盐)的合成涉及将氘原子掺入吡咯林多分子中。 吡咯林多的一般合成路线包括对甲苯基肼盐酸盐与 1,2-环己二酮的费歇尔吲哚合成,然后与乙醇胺形成亚胺,用三氯氧磷卤化,最后用吲哚氮进行分子内烷基化 。 最后一步是用硼氢化钠还原亚胺,完成合成 。 吡咯林多-d4(盐酸盐)的工业生产方法将遵循类似的步骤,并添加额外的纯化过程以确保氘原子的掺入。

化学反应分析

吡咯林多-d4(盐酸盐)会发生各种化学反应,包括:

氧化: 这种反应通常涉及使用氧化剂,例如过氧化氢或高锰酸钾。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羟基化衍生物,而还原可以产生原始化合物的氘代类似物。

科学研究应用

吡咯林多-d4(盐酸盐)广泛用于科学研究,特别是在:

化学: 作为质谱中吡咯林多的定量分析的内部标准.

生物学: 研究吡咯林多在生物系统中的代谢途径和相互作用。

医学: 研究吡咯林多及其氘代形式的药代动力学和药效学。

工业: 用于开发和质量控制含有吡咯林多的医药产品.

相似化合物的比较

属性

IUPAC Name |

2,2,3,3-tetradeuterio-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H/i7D2,8D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFOOCLGAAEVIF-UVSTZUAESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N2C3=C(C=C(C=C3)C)C4=C2C(N1)CCC4)([2H])[2H])[2H].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)

![2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025682.png)

![6-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]-5,8-quinazolinedione](/img/structure/B3025687.png)

![5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025689.png)

![2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B3025693.png)